Cas no 104076-88-2 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI))
104076-88-2 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
Numero CAS:104076-88-2
MF:C27H32N6O14P2
MW:726.522308349609
CID:207984
PubChem ID:196369
Update Time:2025-04-19
Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 3-benzoylpyridine-adenine dinucleotide
- Adenosine5'-(trihydrogen diphosphate), P'®
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate
- 5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI
- 5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
- Bz3PdAD
- 104076-88-2
- DTXSID90146244
- Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
-
- Inchi: 1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1
- Chiave InChI: PDQBXNVFMIWCME-XXQHZGKUSA-N
- Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CCC(C(C3C=CC=CC=3)=O)=C2)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Proprietà calcolate
- Massa esatta: 726.14536
- Massa monoisotopica: 726.145173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 49
- Conta legami ruotabili: 12
- Complessità: 1360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 292
Proprietà sperimentali
- Densità: 1.93
- Punto di ebollizione: 1037.8°Cat760mmHg
- Punto di infiammabilità: 581.5°C
- Indice di rifrazione: 1.788
- PSA: 291.6
- LogP: 0.23030
Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI) Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
104076-88-2 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso